molecular formula C17H18O6 B593514 Colelomycerone A CAS No. 1191896-73-7

Colelomycerone A

Cat. No.: B593514
CAS No.: 1191896-73-7
M. Wt: 318.325
InChI Key: VAGOQBYFFZTKCA-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic routes for Colelomycerone A are not widely disclosed. it is typically obtained through extraction and purification from fungi . The process involves isolating the compound from fungal cultures, followed by purification using chromatographic techniques.

Industrial Production Methods: The compound is primarily produced in research laboratories for scientific studies rather than on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Colelomycerone A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Scientific Research Applications

Colelomycerone A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Colelomycerone A involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

    Cyclopentadienone derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Other natural products with antibacterial and antiviral properties: Examples include penicillin and streptomycin.

Uniqueness: Colelomycerone A is unique due to its specific combination of biological activities and its natural origin from fungi. Its ability to inhibit bacterial and viral enzymes, along with its anti-tumor properties, sets it apart from other similar compounds .

Properties

CAS No.

1191896-73-7

Molecular Formula

C17H18O6

Molecular Weight

318.325

IUPAC Name

(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione

InChI

InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1

InChI Key

VAGOQBYFFZTKCA-QGZVFWFLSA-N

SMILES

CC1=C2C(=O)C(=O)C3=CC(=CC(=C3C2(OCC1)OC)OC)OC

Appearance

Orange powder

Origin of Product

United States

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